molecular formula C16H10O B14270555 Fluoreno[1,2-b]pyran CAS No. 126967-71-3

Fluoreno[1,2-b]pyran

Cat. No.: B14270555
CAS No.: 126967-71-3
M. Wt: 218.25 g/mol
InChI Key: OOEAIXLASGCZOD-UHFFFAOYSA-N
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Description

Fluoreno[1,2-b]pyran is a heterocyclic compound that features a fused ring system consisting of a fluorene moiety and a pyran ring This compound is part of a broader class of pyran derivatives, which are known for their diverse biological and chemical properties

Chemical Reactions Analysis

Types of Reactions

Fluoreno[1,2-b]pyran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve solvents like ethanol or acetonitrile and may require catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which Fluoreno[1,2-b]pyran exerts its effects involves interactions with molecular targets and pathways. For example, its photochromic properties are due to a reversible 6π electrocyclic ring-opening reaction upon photoirradiation with UV light, resulting in the conversion of the colorless form into a colored merocyanine dye . This reaction is influenced by the electronic and steric properties of the substituents on the molecule.

Comparison with Similar Compounds

Fluoreno[1,2-b]pyran can be compared with other similar compounds, such as:

This compound is unique due to its specific ring structure and the resulting chemical and physical properties

Properties

CAS No.

126967-71-3

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

IUPAC Name

indeno[1,2-h]chromene

InChI

InChI=1S/C16H10O/c1-2-6-13-12(4-1)10-15-14(13)8-7-11-5-3-9-17-16(11)15/h1-10H

InChI Key

OOEAIXLASGCZOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C4C(=CC=CO4)C=CC3=C2C=C1

Origin of Product

United States

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